Bis(1,3-dichloro-2-propyl) phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(1,3-dichloropropan-2-yl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKRUBFJSSBFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992969 | |
| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72236-72-7 | |
| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,3-dichloro-, hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Spatiotemporal Distribution
Detection Frequencies and Concentration Levels in Aquatic Environments
BDCIPP is frequently detected in different compartments of aquatic environments, indicating its persistence and mobility.
Studies have reported the presence of the parent compound TDCPP in surface waters, which leads to the formation of BDCIPP. For instance, concentrations of TDCPP have been found in the Songhua River in China, ranging from 2.5 to 40 ng/L. acs.org In Germany, a maximum concentration of 50 ng/L was reported in the River Ruhr. acs.org Seawater along the coast of China has shown TDCPP concentrations ranging from 24 to 377 ng/L. acs.org While these values are for the parent compound, they indicate the potential for BDCIPP to be present in these systems.
| Location | Concentration Range (ng/L) | Reference |
|---|---|---|
| Songhua River, China | 2.5 - 40 | acs.org |
| River Ruhr, Germany | Up to 50 | acs.org |
| Coastal Seawater, China | 24 - 377 | acs.org |
Due to its chemical properties, BDCIPP, along with its parent compound, can be found in sediment. Hydrophobic compounds like TDCPP tend to adsorb to particulate matter in the water column, which then settles into the sediment. While specific concentrations for BDCIPP in sediment are not detailed in the provided search results, the presence of TDCPP in aquatic systems suggests that sediment compartments are a likely sink for both the parent compound and its metabolites.
Wastewater treatment plants (WWTPs) are significant point sources for the release of BDCIPP into the environment. TDCPP is not readily removed during conventional wastewater treatment processes. wikipedia.org Studies in Sweden have detected TDCPP in the influents, effluents, and sludge of every sewage treatment facility analyzed, indicating that WWTPs are a pathway for this contaminant to enter aquatic ecosystems. ca.gov The presence of TDCPP in wastewater influents and its incomplete removal during treatment leads to the discharge of both TDCPP and its metabolite BDCIPP in the final effluent.
Atmospheric Presence and Transport Mechanisms
BDCIPP's parent compound, TDCPP, is a semi-volatile organic compound, which allows it to be present in both the gas and particulate phases in the atmosphere, facilitating its transport over long distances.
Indoor environments often exhibit higher concentrations of TDCPP and consequently BDCIPP due to the abundance of consumer products containing the flame retardant. TDCPP has been detected in indoor dust in numerous studies. A U.S. study of house dust found over 96% of samples contained TDCPP, with an average concentration of over 1.8 ppm. wikipedia.org Another study in the Boston area detected TDCPP in 99% of dust samples from offices, homes, and vehicles. wikipedia.orgnih.gov In Hong Kong, the median concentration of TDCPP (referred to as TDCP in the study) in indoor dust from kindergartens and primary schools was 5.9E-01 μg/g dw. nih.gov
| Location | Detection Frequency | Concentration | Reference |
|---|---|---|---|
| U.S. homes (2002-2007) | >96% | Average >1.8 ppm | wikipedia.org |
| Boston area (offices, homes, vehicles) | 99% | Geometric Mean = 4.43 µg/g | nih.gov |
| Hong Kong (kindergartens, primary schools) | Not specified | Median = 0.59 µg/g dw | nih.gov |
| Tampa Bay, Florida area | Not specified | Median = 530 ng/g | researchgate.net |
TDCPP is also found in indoor air. However, its detection in air is generally less frequent and at lower concentrations compared to other organophosphate flame retardants, which is likely due to its lower vapor pressure. wikipedia.org In kindergartens and primary schools in Hong Kong, the median concentration of TDCPP in PM2.5 was 14 ng/m³. nih.gov
While typically found in higher concentrations indoors, TDCPP is also widespread in the outdoor environment. wikipedia.org It has been detected in outdoor air and is expected to partition mostly in the gas phase due to its high volatility. aaqr.org The presence of TDCPP in outdoor environments, even in relatively remote areas, suggests its capacity for long-range atmospheric transport. wikipedia.org This atmospheric transport can lead to the deposition of TDCPP in remote aquatic and terrestrial ecosystems, where it can then be transformed into BDCIPP.
Long-Range Atmospheric Transport Potential
Bis(1,3-dichloro-2-propyl) phosphate is primarily formed in the environment and in organisms through the metabolism of its parent compound, TDCPP. nih.govwho.int The long-range atmospheric transport potential of this compound is therefore intrinsically linked to the atmospheric mobility of TDCPP.
TDCPP is characterized by high volatility, which suggests that in the atmosphere, it is expected to be found predominantly in the gas phase. aaqr.org This characteristic facilitates its potential for long-range transport. Organophosphate flame retardants (OPFRs), the chemical family to which TDCPP belongs, have been detected in remote environments such as the Antarctic, the Arctic, and high mountain regions. aaqr.org For instance, atmospheric concentrations of OPFRs in the Antarctic have been measured at levels up to 92.3 ± 13.8 pg m–3. aaqr.org The presence of these compounds in such distant locations strongly indicates their capacity for long-range atmospheric transport. aaqr.org Once transported, TDCPP can be deposited and subsequently break down into this compound.
Global Geographic Distribution Patterns
The use of TDCPP in a wide array of consumer products, including polyurethane foam in furniture and baby products, has led to its ubiquitous presence in indoor environments and subsequent release into the broader environment. nih.govnih.govca.gov As a primary metabolite, this compound (often abbreviated as BDCIPP) is consequently found in diverse environmental matrices across the globe. nih.gov
Its parent compound, TDCPP, has been detected in indoor dust and air samples in North America, Europe, and Asia. wikipedia.org Studies in the United States found TDCPP in over 96% of house dust samples collected between 2002 and 2007, with similar concentrations reported for dust samples in Europe and Japan. wikipedia.org The widespread contamination of indoor environments serves as a significant source of this compound to the outdoor environment through wastewater and atmospheric deposition. ca.gov
Analysis of sewage treatment facilities in Sweden revealed the presence of TDCPP in influents, effluents, and sludge, indicating a pathway for its entry into aquatic and terrestrial ecosystems. ca.gov The global distribution is further evidenced by the detection of BDCIPP in human biomonitoring studies worldwide. It has been identified in human urine, seminal plasma, breast milk, and adipose tissue, confirming widespread human exposure across different geographical regions. nih.govca.govresearchgate.net
The following tables summarize the concentrations of the parent compound, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), found in various environmental media, which indicates the likely presence of its metabolite, this compound.
Table 1: TDCPP Concentrations in Indoor Dust
| Location | Year of Study | Detection Frequency | Geometric Mean Concentration (µg/g) | Range of Concentrations (µg/g) |
| Boston, USA | 2009 | 99% | - | - |
| Various US Homes | 2002-2007 | >96% | 1.9 | <0.090 to 56 |
| Various Swedish Indoor Environments | - | - | - | 0.2 to 67 |
Data sourced from multiple studies and reports. wikipedia.orggreensciencepolicy.org
Table 2: TDCPP Concentrations in Indoor Air
| Location | Environment | Detection | Median Concentration (ng/m³) | Range of Concentrations (ng/m³) |
| Japanese Homes | Residential | Detected | Not Detected | Not Detected to 0.60 |
| Japanese Office Buildings | Commercial | Detected | Not Detected | Not Detected to 8.7 |
Data sourced from a 2008 study by Saito et al. greensciencepolicy.org
Environmental Fate and Biogeochemical Transformation
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes such as photolysis and hydrolysis, which can influence the persistence and transformation of BDCIPP in the environment.
Direct photolytic transformation data for BDCIPP is not extensively available. However, studies on its parent compound, TDCPP, provide insights into potential pathways. The photodegradation of TDCPP has been examined, particularly using titanium dioxide (TiO2) nanoparticles as a photocatalyst under UV irradiation. figshare.com This process can lead to the rapid degradation of TDCPP, and two byproducts were identified after just 10 minutes of treatment in one study. figshare.com Such photolytic processes involving the parent compound can be a source of BDCIPP and other transformation products in the environment. The transformation of related brominated flame retardants has been shown to follow pseudo-first-order kinetics, with pathways including debromination and the formation of oxygen-containing transformation products. nih.gov While specific pathways for BDCIPP are not detailed, similar mechanisms involving the cleavage of ester bonds or transformation of the chlorinated alkyl chains are plausible under relevant environmental light conditions.
The hydrolysis of organophosphate esters, including BDCIPP, is a key degradation pathway in aquatic environments. In homogenous solutions at a neutral pH, the hydrolysis of many organophosphate flame retardants is exceedingly slow, with estimated half-lives of over two years. researchgate.netnih.gov However, the rate of hydrolysis is significantly influenced by pH and the presence of minerals.
Degradation is markedly faster in alkaline solutions (pH 9-12), with kinetics following a second-order rate law. researchgate.netnih.gov Furthermore, metal (hydr)oxide minerals, common in soils and sediments, can catalyze the hydrolysis of organophosphate esters, reducing half-lives to less than 10 days for many compounds. researchgate.netnih.gov The primary mechanism is the hydrolytic cleavage of the phosphoester bond. researchgate.net This suggests that in natural waters, particularly in contact with sediments or in alkaline conditions, the hydrolysis of BDCIPP could be a significant fate-controlling process, breaking it down into less complex substances. nih.gov
Biotic Transformation and Biodegradation
Biotic processes, driven by microorganisms and metabolic activities within larger organisms, are crucial in the transformation of BDCIPP.
BDCIPP has been detected in water and sediment samples, indicating its potential for persistence in these environmental compartments. researchgate.netresearchgate.net The microbial degradation of its parent compound, TDCPP, has been observed, with bacteria from the genus Sphingomonas shown to be capable of hydrolyzing its ester bonds. researchgate.net This process would logically lead to the formation of BDCIPP as a primary intermediate.
The transformation of TDCPP to BDCIPP is a well-documented metabolic process in a wide range of organisms, from rodents to humans. nih.govnih.gov BDCIPP is consistently identified as the primary metabolite of TDCPP, making it a reliable biomarker for exposure to the parent compound. nih.govresearchgate.netnih.gov
Following exposure, TDCPP is rapidly metabolized and its metabolites are excreted, primarily in urine. nih.gov Studies in rats have shown that TDCPP has a short half-life in various tissues, ranging from 1.5 to 5 hours. nih.gov BDCIPP has been detected in numerous biological samples, including urine, blood plasma, breast milk, seminal plasma, placenta, and hair. nih.govresearchgate.netnih.gov Research comparing BDCIPP levels in mothers and toddlers found that concentrations were, on average, 4.9 times higher in children, suggesting greater exposure or different metabolic rates. nih.gov The widespread detection in human populations indicates that exposure to the parent compound TDCPP is ubiquitous. nih.gov
| Organism | Biological Matrix | Detection Frequency | Key Findings | Source(s) |
|---|---|---|---|---|
| Humans | Urine | >90% to 100% in various studies | BDCIPP is a primary urinary metabolite and a biomarker for TDCPP exposure. Levels are often higher in children than adults. | nih.govnih.govnih.gov |
| Humans | Breast Milk, Blood Plasma, Placenta, Seminal Plasma | Frequently Detected | Indicates systemic distribution of TDCPP and its metabolite BDCIPP within the human body. | nih.govresearchgate.net |
| Humans | Hair | 93% in a mother-child study | Demonstrates long-term exposure to TDCPP. | nih.gov |
| Mice | Urine, Feces, Liver, Kidney | High levels detected after TDCPP administration | Demonstrates that BDCIPP is a major metabolite resulting from TDCPP exposure. | nih.gov |
| Rats | Urine | Detected after TDCPP administration | Metabolism to BDCIPP confirmed in rat liver microsomes. | nih.govresearchgate.net |
| Zebrafish | Embryos/Larvae | Detected after TDCPP exposure | Used to study developmental effects of TDCPP and its metabolism. | nih.gov |
| Daphnia magna | Exposure Solutions | Measured as a potential metabolite | Investigated in ecotoxicological studies of TDCPP. | acs.org |
Formation and Identification of Emerging Transformation Products
BDCIPP itself is a key transformation product of TDCPP. iarc.fr However, the metabolic breakdown of TDCPP is a complex process that can generate a variety of other chemical species. The metabolic pathways for organophosphate flame retardants generally include O-dealkylation, hydroxylation, and subsequent phase II conjugation. oaepublish.com
Bioaccumulation and Trophic Transfer Dynamics in Ecological Systems
Bioaccumulation Potential in Aquatic Biota
Bioaccumulation refers to the uptake and concentration of a substance from the environment into an organism. The study of BDCPP in aquatic life forms the basis for understanding its potential ecological impact.
Accumulation in Algae and Primary Producers
Current research primarily details the effects and biotransformation of the parent compound, TDCPP, in microalgae. nih.gov Studies on the flame retardant TDCPP have shown that it can be metabolized by microalgae, with various hydrolysis and dechlorination products identified in the surrounding media. nih.gov However, specific data on the accumulation rates and concentrations of the metabolite BDCPP within algal cells are not extensively detailed in the available literature. The focus has remained on the toxicity and metabolic breakdown of the parent compound. nih.govresearchgate.net
Bioconcentration in Invertebrate Species
Investigations into invertebrate species provide crucial insights into the bioaccumulation of BDCPP. A study on the freshwater clam Corbicula fluminea explored the multilevel physiological responses to both TDCPP and its metabolite, BDCPP. sci-hub.se The research found a positive correlation between the hydrophobicity of these compounds and their bioaccumulation. sci-hub.se However, a significant finding was that while the parent compound TDCPP was found in high concentrations in the clams, BDCPP bioaccumulation was not detected in any tissues under the experimental conditions. sci-hub.se
In another study involving the water flea Daphnia magna, researchers exposed the organism to TDCPP and monitored for the presence of BDCPP. acs.org While the study focused on the reproductive and developmental effects of the parent compound, it established analytical methods for quantifying both TDCPP and BDCPP in the exposure solutions, with a method limit of quantification for BDCPP of 0.015 ng/mL. acs.org
| Matrix | Parameter | Value | Source |
|---|---|---|---|
| Tissue (Corbicula fluminea) | Method Detection Limit (MDL) | 3.16 ng/g dw | sci-hub.se |
| Exposure Solution | Method Detection Limit (MDL) | 0.21 ng/L | sci-hub.se |
| Water | Method Limit of Quantification (MLQ) | 0.015 ng/mL | acs.org |
Uptake and Retention in Fish and Higher Aquatic Organisms
As a primary metabolite of TDCPP, BDCPP is frequently measured in fish tissues following exposure to the parent compound. nih.gov In studies using zebrafish (Danio rerio), both TDCPP and BDCPP concentrations were measured in larval tissues after exposure. nih.gov This demonstrates that fish can metabolize the parent compound, leading to the presence of BDCPP.
Further research on zebrafish has shown that two-generation exposure to TDCPP can lead to a greater accumulation of the parent compound in the F1 generation compared to the F0 generation. flemingcollege.ca While this study focused on the accumulation of TDCPP, the metabolic link implies a corresponding presence and potential for the accumulation of BDCPP in these organisms. nih.govflemingcollege.ca Similarly, studies on marine medaka (Oryzias melastigma) embryos confirmed the bioaccumulation of the parent compound TDCPP, indicating its uptake from the environment. nih.gov The biotransformation of TDCPP to BDCPP within fish means that the uptake and retention of the parent compound are directly linked to the internal exposure of the organism to BDCPP. sci-hub.senih.gov
Trophic Transfer and Biomagnification in Food Webs
Trophic transfer is the process by which contaminants are passed from one trophic level to the next. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain.
Assessment of Trophic Magnification Factors
The potential for organophosphate flame retardants (OPFRs) to biomagnify in marine food webs has been investigated. acs.org Studies have calculated Trophic Magnification Factors (TMFs) for various OPFRs, with values ranging from 1.06 to 2.52, indicating a potential for biomagnification for some of these compounds. acs.org However, these studies have typically focused on the parent OPFR compounds. acs.orgbibliotekanauki.pl Specific TMF values for the metabolite BDCPP are not commonly reported, and research suggests that some metabolites may not be persistent in fish and can be readily released into the aquatic environment. sci-hub.se This rapid elimination could potentially limit its biomagnification potential compared to more persistent parent compounds.
Factors Influencing Trophic Transfer (e.g., lipid content, hydrophobicity)
Several factors influence the bioaccumulation and trophic transfer of OPFRs and their metabolites.
Hydrophobicity : There is a documented link between the hydrophobicity of an OPFR (measured as the octanol-water partition coefficient, Log Kₒw) and its accumulation. Bioaccumulation of OPFRs in aquatic organisms has been shown to increase with growing hydrophobicity, at least up to a certain threshold (log Kₒw = 4.59). acs.org Specifically for BDCPP and its parent compound, bioaccumulation in bivalves was found to be positively correlated with their hydrophobicity. sci-hub.se
Lipid Content : The lipid content of an organism is a key factor governing the accumulation of lipophilic compounds like OPFRs. acs.orgbibliotekanauki.pl A significant linear relationship has been observed between the lipid content of aquatic species and the concentrations of total OPFRs, indicating that organisms with higher lipid stores tend to accumulate higher levels of these contaminants. acs.org This relationship extends to metabolites like BDCPP, as their distribution and storage in tissues are influenced by the same principles of chemical partitioning.
Metabolism : The rate at which an organism can metabolize a parent compound like TDCPP to BDCPP and subsequently eliminate it plays a critical role. The rapid transformation of TDCPP to BDCPP has been demonstrated in both in vivo and in vitro studies. sci-hub.se The relatively lower persistence of BDCPP observed in some studies suggests that metabolic and elimination rates can significantly influence its potential for trophic transfer. sci-hub.se
Comparative Bioaccumulation with Parent Compounds and Other Organophosphate Flame Retardants
Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is recognized as a primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). researchgate.netiarc.frscbt.comnih.gov The bioaccumulation dynamics of BDCIPP are intrinsically linked to the biotransformation of its parent compound. Understanding these dynamics requires a comparative analysis of BDCIPP's accumulation relative to TDCPP and other organophosphate flame retardants (OPFRs).
Research has shown that the distribution of BDCIPP and its parent compound TDCPP is tissue-specific following exposure. A study conducted on mice administered with TDCPP revealed significant differences in the tissue concentrations of the parent compound and its metabolite. researchgate.net TDCPP concentrations were highest in the muscle, whereas BDCIPP concentrations were found to be substantially higher in the kidney and liver. researchgate.net This differential accumulation suggests that TDCPP tends to accumulate in muscle tissue, while its metabolite, BDCIPP, is more likely to be found in organs associated with metabolism and excretion, such as the liver and kidneys. researchgate.net
| Tissue | TDCPP Concentration (ng/g wet weight) | BDCIPP Concentration (ng/g wet weight) |
|---|---|---|
| Muscle | 535.7 ± 192.2 | Lower than Liver and Kidney |
| Liver | 186.9 ± 55.0 | 1337.1 ± 249.6 |
| Kidney | 43.5 ± 12.0 | 2189.2 ± 420.7 |
When comparing the bioaccumulation potential of TDCPP with other OPFRs, studies in aquatic organisms provide valuable insights. In the water flea Daphnia magna, the bioconcentration factors (BCFs) of four common OPFRs were analyzed, showing a clear difference in their accumulation potential. nih.gov The BCFs increased in the order of tris(2-butoxyethyl) phosphate (TBOEP), tris(2-chloroethyl) phosphate (TCEP), TDCPP, and triphenyl phosphate (TPHP). nih.gov This indicates that TDCPP has a moderate bioaccumulation potential in this organism compared to other OPFRs, with TPHP showing the most significant potential for accumulation. nih.gov
Similarly, research in zebrafish has indicated that TCEP and TDCPP have relatively low BCFs, ranging from 0.5 to 66, further suggesting a lower bioaccumulation potential for these chlorinated OPFRs compared to non-chlorinated ones like TPHP. nih.gov The variation in bioaccumulation among different OPFRs is often linked to their physicochemical properties, such as the octanol-water partition coefficient (log Kow), which influences their lipophilicity and subsequent uptake and retention in organisms. researchgate.net
| Compound | Organism | Bioconcentration Factor (BCF) (L/kg) |
|---|---|---|
| Tris(2-butoxyethyl) phosphate (TBOEP) | Daphnia magna | Lowest among the four tested |
| Tris(2-chloroethyl) phosphate (TCEP) | Daphnia magna | Lower than TDCPP and TPHP |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Daphnia magna | Higher than TBOEP and TCEP |
| Triphenyl phosphate (TPHP) | Daphnia magna | Highest among the four tested |
| Tris(2-chloroethyl) phosphate (TCEP) | Zebrafish | 0.5 - 66 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Zebrafish | 0.5 - 66 |
Ecotoxicological Research and Mechanisms in Non Human Organisms
Toxicological Effects on Aquatic Organisms
TDCPP demonstrates significant toxicity to a variety of aquatic life, including primary producers like algae, invertebrates, and vertebrates such as fish. The effects are observed across different life stages and physiological processes.
Impact on Algal Growth and Photosynthetic Activity
Exposure to TDCPP adversely affects the growth and photosynthetic capabilities of microalgae, which form the base of many aquatic food webs.
Growth Inhibition: In the marine diatom Phaeodactylum tricornutum, TDCPP exposure resulted in morphological damage and inhibited growth, with a 96-hour median effective concentration (EC50) value of 3.71 mg L⁻¹ nih.gov. Similarly, the freshwater green alga Chlorella pyrenoidosa experienced reversible growth inhibition at TDCPP concentrations below 10 ppm, with complete inhibition observed at 15 ppm nih.gov.
Photosynthesis Impairment: A decline in pigments and photosynthetic activity has been documented in P. tricornutum, indicating that TDCPP disrupts the photosynthetic process nih.govresearchgate.net. In C. pyrenoidosa, the primary target of toxicity was identified as the photosystem II (PSII) reaction center nih.gov. This impairment of photosynthetic function is a key mechanism behind the observed growth inhibition nih.gov.
| Organism | Effect | Key Finding | Source |
|---|---|---|---|
| Phaeodactylum tricornutum (Marine Diatom) | Growth Inhibition | 96-hour EC50 of 3.71 mg L⁻¹ | nih.gov |
| Phaeodactylum tricornutum | Photosynthesis | Decline in pigments and photosynthetic activity | nih.gov |
| Chlorella pyrenoidosa (Freshwater Alga) | Growth Inhibition | Reversible inhibition below 10 ppm; complete at 15 ppm | nih.gov |
| Chlorella pyrenoidosa | Photosynthesis | Impairment of PSII reaction center function | nih.gov |
Physiological and Molecular Responses in Invertebrates (e.g., bivalves, Daphnia magna)
Aquatic invertebrates, such as the water flea Daphnia magna, are standard models in ecotoxicology and show sensitivity to TDCPP.
Reproductive and Developmental Effects: Studies on D. magna exposed to environmentally relevant concentrations of TDCPP revealed significant reproductive and developmental toxicities. acs.org Exposure led to a decrease in fecundity (the total number of offspring produced) nih.gov. Furthermore, a significant reduction in the body length of both the parent generation (F0) and their offspring (F1) was observed in a dose-dependent manner acs.orgnih.govusask.ca.
| Parameter | Effect | Observation | Source |
|---|---|---|---|
| Fecundity (Offspring Production) | Decrease | Slight but significant decrease at 6500 ng/L after 28 days | acs.org |
| Body Length (F0 Generation) | Decrease | Significant decrease at 6500 ng/L after 21 and 28 days | acs.org |
| Body Length (F1 Generation) | Decrease | Significant decrease at concentrations of 65, 550, and 6500 ng/L | acs.org |
Effects on Fish Development and Physiology
TDCPP exposure during the early life stages of fish can lead to a range of developmental abnormalities and physiological disturbances.
Developmental Toxicity: In zebrafish (Danio rerio) embryos, exposure to TDCPP has been shown to cause malformations and alter the normal course of early embryogenesis. researchgate.net Specific effects include delays in epiboly (a critical stage of gastrulation) and abnormal stacking of blastomere cells. nih.gov This can lead to subsequent defects in tissue and organ development researchgate.net. A reduction in the body length of zebrafish larvae has also been reported mdpi.com.
Cardiotoxicity: The development of the cardiovascular system is particularly sensitive to TDCPP. In embryos of the marine medaka (Oryzias melastigma), exposure to TDCPP resulted in cardiac toxicity, affecting parameters such as heart rate and the distance between the sinus venosus and bulbus arteriosus (SV–BA) nih.gov.
Neurotoxicity: TDCPP exhibits neurotoxic effects in fish larvae. In zebrafish, exposure disrupted axonal growth of secondary motoneurons and altered motor behavior, including elevated spontaneous movement and changes in swimming behavior in response to light and dark stimuli nih.gov. These behavioral changes were linked to an increase in acetylcholinesterase (AChE) activity and a decrease in total acetylcholine (ACh) concentration, indicating disruption of the cholinergic system nih.gov.
Mechanistic Ecotoxicology
Research into the mechanisms underlying TDCPP's toxicity points to the induction of cellular stress and widespread changes in gene expression as key events.
Induction of Oxidative Stress Responses
A common mechanism of toxicity for many environmental contaminants, including TDCPP, is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms an organism's antioxidant defense systems.
Evidence in Algae: In the marine alga P. tricornutum, despite the stimulation of antioxidant enzymes like glutathione peroxidase and glutathione reductase, TDCPP exposure led to elevated levels of ROS and lipid peroxidation, indicating that oxidative stress was not successfully mitigated nih.gov.
Evidence in Other Models: Studies using various cell lines have consistently shown that TDCPP exposure enhances cellular apoptosis and oxidative stress. nih.gov Increased ROS formation has been identified as a key event in TDCPP-induced toxicity, triggering apoptotic pathways nih.gov. This suggests that oxidative stress may be a conserved mechanism of action across different organisms nih.gov.
Alterations in Gene Expression Profiles (e.g., related to metabolism, detoxification)
TDCPP exposure can significantly alter the expression of genes involved in a wide array of biological processes, including metabolism, detoxification, and development.
Invertebrates: In Daphnia magna, transcriptional analysis showed that out of 155 genes tested, the expression of 57 was significantly changed following TDCPP exposure. nih.gov Pathways related to protein synthesis, metabolism, and endocytosis were particularly affected in a dose- and time-dependent manner, which may underlie the observed reproductive and developmental toxicities acs.orgnih.govusask.ca.
Fish: In zebrafish larvae, TDCPP exposure altered the expression of neural marker genes (elavl3, ngn1) and axon-related genes (α1-tubulin, shha, netrin2), consistent with the observed neurotoxic effects nih.gov.
Algae and In Vitro Models: In the alga P. tricornutum, transcriptome profiling revealed that differentially expressed genes were enriched in pathways for amino acid, nitrogen, nucleotide, and lipid metabolism nih.gov. In cultured avian hepatocytes, TDCPP exposure led to the significant upregulation of genes associated with phase I and II metabolism (CYP2H1, CYP3A37, UGT1A9) and the downregulation of genes involved in lipid regulation and growth researchgate.net.
| Organism/Model | Affected Pathways/Genes | Source |
|---|---|---|
| Daphnia magna | Protein synthesis and metabolism, endocytosis | acs.orgnih.gov |
| Zebrafish (Danio rerio) | Neural markers (elavl3, ngn1), axon guidance (shha, netrin2) | nih.gov |
| Phaeodactylum tricornutum | Amino acid, nitrogen, nucleotide, and lipid metabolism | nih.gov |
| Avian Hepatocytes (in vitro) | Upregulation of xenobiotic metabolism (CYP2H1, CYP3A37); downregulation of lipid regulation and growth genes | researchgate.net |
Modulation of Biotransformation Enzymes (e.g., Phase I and Phase II)
Bis(1,3-dichloro-2-propyl) phosphate (B84403) has been shown to modulate the activity of biotransformation enzymes, which are crucial for the detoxification and elimination of foreign compounds in organisms. These enzymes are broadly categorized into Phase I and Phase II detoxification pathways.
Phase I Biotransformation:
Phase I enzymes, such as the cytochrome P450 (CYP) monooxygenases, are responsible for the initial modification of xenobiotics. A key indicator of CYP1A activity is the measurement of ethoxyresorufin-O-deethylase (EROD) activity. In the Asian clam Corbicula fluminea, exposure to BDCIPP has been studied in comparison to its parent compound, TDCIPP. While both compounds induced EROD activity, the effect of TDCIPP was found to be more potent.
Phase II Biotransformation:
Phase II enzymes conjugate the modified xenobiotics with endogenous molecules to increase their water solubility and facilitate their excretion. A prominent Phase II enzyme is Glutathione S-transferase (GST), which plays a vital role in the detoxification of a wide range of environmental pollutants. In Corbicula fluminea, exposure to TDCIPP led to a significant increase in GST levels, while the impact of BDCIPP was less pronounced. This suggests that while BDCIPP can induce a response in the GST detoxification pathway, its effect may be less significant than that of its parent compound in this particular species.
The differential induction of these enzymes by BDCIPP and TDCIPP highlights the importance of understanding the metabolic transformation of environmental contaminants, as the metabolites may have different toxicological profiles than the original compounds.
| Enzyme Activity | Organism | BDCIPP Effect | TDCIPP Effect |
| Ethoxyresorufin-O-deethylase (EROD) | Corbicula fluminea | Induction | Stronger Induction |
| Glutathione S-transferase (GST) | Corbicula fluminea | Less Pronounced Induction | Significant Induction |
This table summarizes the observed effects of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) on key biotransformation enzymes in the Asian clam, Corbicula fluminea.
Activation of Multixenobiotic Resistance Systems
Multixenobiotic resistance (MXR) systems are a cellular defense mechanism that actively transports xenobiotics out of the cell, thereby reducing their intracellular concentration and toxicity. A key component of this system is the P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.
In the Asian clam Corbicula fluminea, the activation of the MXR system in response to BDCIPP and TDCIPP has been investigated. The study revealed that TDCIPP exposure led to a significant increase in P-glycoprotein levels. While BDCIPP also prompted a response, its effect on P-glycoprotein levels was not as substantial as that of TDCIPP. This indicates that both the parent compound and its primary metabolite can activate this important defense mechanism, although to differing degrees.
The upregulation of the gene abcb1, which codes for P-glycoprotein, showed different sensitivities to TDCIPP and BDCIPP, likely due to the different molecular structures of the two compounds. This differential response underscores the complexity of the cellular defense mechanisms when faced with a parent compound and its metabolite.
| MXR Component | Organism | BDCIPP Effect | TDCIPP Effect |
| P-glycoprotein (P-gp) | Corbicula fluminea | Upregulation | Significant Upregulation |
| abcb1 mRNA | Corbicula fluminea | Upregulation (sensitive) | Upregulation (sensitive) |
This table illustrates the comparative effects of this compound (BDCIPP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) on the multixenobiotic resistance system in Corbicula fluminea.
Comparative Ecotoxicity of this compound versus Tris(1,3-dichloro-2-propyl) phosphate
Comparative studies on the ecotoxicity of BDCIPP and its parent compound, TDCIPP, are crucial for a comprehensive environmental risk assessment. Research on the freshwater clam Corbicula fluminea has provided valuable insights into the differing toxicities of these two compounds.
In this bivalve species, TDCIPP was found to be more toxic than BDCIPP. This was evidenced by higher levels of oxidative stress, a greater percentage of apoptotic cells in the digestive glands, and more significant inhibition of siphoning behavior in the clams exposed to TDCIPP compared to those exposed to BDCIPP.
The lower toxicity of BDCIPP in this context is thought to be related to its lower bioaccumulation and more rapid metabolism within the organism. The bioaccumulation of both TDCIPP and BDCIPP in the clams was positively correlated with their hydrophobicity. The higher body burden of TDCIPP in the digestive glands was linked to the more pronounced adverse effects observed.
These findings suggest that while BDCIPP is a metabolite of TDCIPP, it exhibits a different and, in this case, less severe toxicological profile in Corbicula fluminea. This highlights that the environmental risk of TDCIPP is not solely defined by the parent compound but also by the bioactivity of its metabolites.
| Toxicity Endpoint | Organism | BDCIPP | TDCIPP |
| Oxidative Stress | Corbicula fluminea | Lower | Higher |
| Apoptotic Cells | Corbicula fluminea | Lower | Higher |
| Siphoning Behavior Inhibition | Corbicula fluminea | Lower | Higher |
This table provides a comparative overview of the toxicity of this compound (BDCIPP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) in the Asian clam, Corbicula fluminea.
Assessment of Mixture Toxicity in Environmental Contexts
In natural aquatic environments, organisms are typically exposed to a complex mixture of chemicals rather than single compounds. Therefore, assessing the toxicity of chemical mixtures is essential for a realistic environmental risk assessment. While specific studies on the mixture toxicity of this compound are limited, research on organophosphate flame retardants (OPFRs) as a class provides some context.
Studies on the combined effects of OPFRs with other pollutants, such as fluoroquinolone antibiotics, on aquatic organisms like the cyanobacterium Microcystis aeruginosa have shown that toxicological interactions can occur. These interactions can be synergistic (the combined effect is greater than the sum of the individual effects) or antagonistic (the combined effect is less than the sum of the individual effects), and are often dependent on the concentrations and ratios of the chemicals in the mixture, as well as the duration of exposure.
For instance, while a mixture of different fluoroquinolones and a mixture of different OPFRs did not show toxicological interaction on their own, some mixtures of OPFRs and fluoroquinolones exhibited antagonism or synergism at various concentrations and time points. This indicates that the combined toxicities of these substances on M. aeruginosa are complex and cannot be predicted from the toxicity of the individual compounds alone.
Further research is needed to specifically investigate the mixture toxicity of BDCIPP with other common environmental contaminants to better understand its potential ecological impact in real-world scenarios.
Advanced Analytical Methodologies for Environmental Monitoring
Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical step to isolate BDCIPP from complex environmental matrices, remove interfering substances, and concentrate the analyte prior to instrumental analysis. The choice of technique depends on the specific characteristics of the sample matrix, such as water, soil, sediment, or dust.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of BDCIPP from aqueous samples and for the cleanup of extracts from solid samples. mdpi.com The method relies on the partitioning of the analyte between a solid sorbent and a liquid phase. mdpi.com The versatility of SPE lies in the availability of a wide range of sorbent materials that can selectively retain BDCIPP based on different interaction mechanisms. mdpi.com
Common SPE sorbents for BDCIPP and other organophosphate esters include reversed-phase materials like C18-bonded silica and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced). mdpi.comnih.gov For specific applications, anion exchange cartridges have also been employed, particularly for the metabolite BDCIPP in biological samples like urine. nih.govnih.gov The general steps of an SPE procedure involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte with a small volume of an appropriate solvent. waters.com
Research has demonstrated the successful application of SPE for the analysis of organophosphate esters in various matrices. For instance, a method for determining organophosphate ester metabolites, including BDCIPP, in seafood utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by an SPE cleanup step with primary secondary amine (PSA) as the sorbent. nih.gov In another study, mixed-mode anion exchange SPE was used to extract BDCIPP from human urine. nih.govresearchgate.net For soil and sediment samples, SPE is often used as a cleanup step after initial solvent extraction to remove co-extracted matrix components. ykcs.ac.cnresearchgate.net
Table 1: Examples of Solid-Phase Extraction (SPE) Sorbents and Applications for BDCIPP Analysis
| Sorbent Type | Matrix | Purpose | Reference |
| Primary Secondary Amine (PSA) | Seafood | Cleanup | nih.gov |
| Mixed-Mode Anion Exchange | Human Urine | Extraction & Cleanup | nih.govresearchgate.net |
| Oasis HLB | Water | Extraction & Preconcentration | mdpi.com |
| C18-bonded Silica | Water | Extraction & Preconcentration | nih.gov |
| Florisil | Indoor Dust | Cleanup | mdpi.com |
| GCB/NH2 | Soil & Sediment | Cleanup | ykcs.ac.cn |
Microwave-Assisted Extraction (MAE) is an efficient extraction technique for solid samples that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. anton-paar.com This method typically reduces extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction. anton-paar.commdpi.com
For the extraction of BDCIPP and other organophosphate flame retardants from solid matrices like dust, soil, and biological tissues, MAE has proven to be effective. mdpi.comnih.govnih.gov The choice of solvent is a critical parameter, with acetone and mixtures of hexane and acetone being commonly employed. nih.govnih.gov The elevated temperatures and pressures achieved during MAE enhance the solubility and diffusion of the analyte from the sample matrix into the solvent. anton-paar.com A study on the determination of organophosphate flame retardants in dust samples found that MAE with acetone at 130°C provided satisfactory yields comparable to the Soxhlet technique. nih.govresearchgate.net Similarly, a method for biological samples used MAE with a hexane/acetone mixture. nih.gov
Table 2: Typical Parameters for Microwave-Assisted Extraction (MAE) of Organophosphate Esters
| Parameter | Condition | Reference |
| Solvent | Acetone | nih.govresearchgate.net |
| Solvent | Hexane/Acetone (1:1, v/v) | nih.gov |
| Temperature | 130°C | nih.govresearchgate.net |
| Extraction Time | Typically 15-30 minutes | anton-paar.com |
| Application | Dust, Biological Samples | nih.govnih.gov |
Conventional solvent extraction techniques remain important for the analysis of BDCIPP in solid environmental samples. Ultrasonic extraction, also known as sonication, uses high-frequency sound waves to agitate the sample in a solvent, enhancing the extraction efficiency. This method is frequently applied to matrices like indoor dust, soil, and sediment. mdpi.comresearchgate.net Common solvent systems include mixtures of n-hexane and acetone. mdpi.comresearchgate.net For instance, a multi-residue method for flame retardants in indoor dust utilized ultrasonic extraction with a mixture of n-hexane and acetone (3:1, v/v). researchgate.net Another study on organophosphate esters in dust also employed ultrasonication with a hexane/acetone solvent. mdpi.com
The term "dissolution" in the context of environmental sample preparation for BDCIPP generally refers to the initial step of dissolving the sample or extracting the analyte into a suitable solvent before further cleanup or analysis. While more commonly associated with pharmaceutical testing, the principle of dissolving the analyte from a solid matrix into a liquid phase is fundamental to all solvent extraction techniques. dissolutiontech.comresearchgate.net
Table 3: Solvent Extraction Techniques for BDCIPP in Solid Matrices
| Technique | Matrix | Solvent System | Reference |
| Ultrasonic Extraction | Indoor Dust | n-hexane:acetone (3:1, v/v) | researchgate.net |
| Ultrasonic Extraction | Indoor Dust | Hexane/acetone (3:1, v/v) | mdpi.com |
| Solvent Extraction | Indoor Dust | Hexane/acetone (50/50, v/v) | nih.gov |
Chromatographic Separation and Detection
Following sample preparation, chromatographic techniques are employed to separate BDCIPP from other compounds in the extract, followed by detection and quantification using a mass spectrometer.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the determination of BDCIPP, particularly in biological and aqueous samples. nih.govnih.govresearchgate.net LC separates the components of a mixture, and the tandem mass spectrometer provides definitive identification and quantification. BDCIPP, being a polar and non-volatile metabolite, is well-suited for LC-MS/MS analysis. nih.gov
Various LC-MS/MS methods have been developed for BDCIPP. For instance, a method for analyzing BDCIPP in human urine utilized atmospheric pressure chemical ionization (APCI) in negative mode. nih.govnih.govresearchgate.net The use of mass-labeled internal standards is common to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. nih.govresearchgate.net The high selectivity of tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, allows for the detection of BDCIPP at very low concentrations, often in the picogram per milliliter (pg/mL) range in urine samples. nih.govnih.govresearchgate.net
Table 4: LC-MS/MS Methodological Details for BDCIPP Analysis
| Parameter | Specification | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.govresearchgate.net |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), negative mode | nih.govnih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | inrs.ca |
| Application | Human Urine, Seafood | nih.govnih.govresearchgate.net |
| Method Detection Limit (Urine) | 8 pg/mL | nih.govnih.govresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile organic compounds. While the parent compound, tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), is readily analyzed by GC-MS, the analysis of its more polar metabolite, BDCIPP, can be more challenging without derivatization. nih.govmdpi.com GC-MS is widely used for the analysis of a broad range of organophosphate flame retardants in environmental samples like dust, soil, and sediment. ykcs.ac.cnmdpi.com
For the analysis of organophosphate esters, GC-MS methods often utilize a capillary column, such as an HP-5MS, for separation. mdpi.com The mass spectrometer is typically operated in electron impact (EI) ionization mode. mdpi.com The analysis of polar metabolites like BDCIPP by GC may require a derivatization step to increase their volatility and thermal stability. However, LC-MS/MS is generally preferred for the direct analysis of such polar metabolites. nih.gov
Table 5: General GC-MS Parameters for Organophosphate Ester Analysis
| Parameter | Specification | Reference |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | ykcs.ac.cnmdpi.com |
| Ionization Mode | Electron Impact (EI) | mdpi.com |
| Separation Column | HP-5MS or similar | mdpi.com |
| Application | Dust, Soil, Sediment (primarily for parent compounds) | ykcs.ac.cnmdpi.com |
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry is a highly precise and accurate technique for the quantification of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) in environmental and biological matrices. This method relies on the addition of a known quantity of an isotopically labeled version of the target analyte, such as deuterated BDCPP (d10-BDCPP), to the sample prior to extraction and analysis. researchgate.netnih.gov This isotopically labeled compound serves as an internal standard that behaves nearly identically to the native BDCPP throughout the sample preparation and analysis process, including extraction, cleanup, and ionization. cdc.gov
By using a mass spectrometer to measure the ratio of the native analyte to the isotopically labeled internal standard, the method can effectively correct for the loss of analyte during sample workup and for variations in instrument response (matrix effects). cdc.gov This approach significantly improves the accuracy and reproducibility of quantification compared to other methods. Analytical techniques commonly coupled with isotope dilution for BDCPP analysis include liquid chromatography-tandem mass spectrometry (LC-MS/MS), often utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. nih.govnih.gov
Method Validation and Quality Assurance in Environmental Analysis
Rigorous method validation and quality assurance are critical for generating reliable and defensible data in the environmental analysis of BDCPP. This process involves a series of experiments to evaluate the performance and characteristics of the analytical method, ensuring it is fit for its intended purpose. Key parameters assessed include recovery, linearity, detection limits, and precision and accuracy. cdc.gov
Recovery Assessments
Recovery assessments are performed to determine the efficiency of the analytical method in extracting the target analyte from the sample matrix. This is typically evaluated by analyzing spiked samples, where a known amount of BDCPP is added to a blank matrix (e.g., clean urine) before the extraction process begins. The percentage of the spiked analyte that is measured in the final analysis represents the method's recovery.
Table 1: Reported Recovery Rates for this compound
| Spike Level | Mean Recovery (%) | Standard Deviation (%) | Matrix | Source |
|---|---|---|---|---|
| Low (78 pg/mL) | 82 | 10 | Urine | nih.govnih.gov |
| Medium (1458 pg/mL) | 91 | 4 | Urine | nih.gov |
| High (7760 pg/mL) | 95 | 2 | Urine | nih.gov |
| Not Specified | 90-113 | Not Specified | Urine | cdc.gov |
Linearity and Calibration Range Determination
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of calibration standards at different known concentrations. The resulting data are used to construct a calibration curve, and the linearity is typically evaluated by the coefficient of determination (r²).
For the quantification of BDCPP, analytical methods have demonstrated linearity over specific concentration ranges. One high-throughput method developed for urine analysis utilized ten calibration standards to cover a final concentration range of 0.05 to 40 ng/mL. cdc.gov This ensures that the method can accurately quantify BDCPP across a range of concentrations relevant to human exposure biomonitoring. cdc.gov The lowest calibration point is often required to be near the method detection limit, while the highest point is near the upper limit of the instrument's linear response.
Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. cawood.co.uk It is often calculated as three times the standard deviation of the blank measurements. nih.govcawood.co.uk The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. nih.gov
Analytical methods for BDCPP have achieved very low detection limits, enabling the measurement of trace levels in environmental and biological samples. For example, a method for analyzing BDCPP in urine reported a method detection limit (MDL) of 8 pg/mL. nih.govnih.gov Another study established an MDL of 0.05 ng/mL (or 50 pg/mL) for BDCPP in infant urine, calculated as three times the standard deviation of the blanks normalized to the urine volume. nih.gov The limit of quantitation is necessarily higher than the detection limit; one biomonitoring method reported an LOQ of 0.2 ng/L (0.2 pg/mL) for BDCPP in urine, a level sufficient for determining both occupational and background exposures. uzh.ch
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Method Detection Limit (MDL) | 8 pg/mL | Urine | nih.govnih.gov |
| Method Detection Limit (MDL) | 0.05 ng/mL | Urine | nih.gov |
| Instrumental Detection Limit (IDL) | 0.3 pg (per 5 μL injection) | Standard Solution | nih.gov |
| Limit of Quantification (LOQ) | 0.2 ng/L | Urine | uzh.ch |
Precision and Accuracy Evaluations
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy refers to the closeness of the measured value to the true or accepted value and is often expressed as the percent error or percent recovery of a known amount of analyte spiked into a sample.
Validated methods for BDCPP analysis demonstrate high precision and accuracy. A method for quantifying BDCPP in urine reported precision with coefficients of variation ranging from 2.7% to 7.5% for both interday and intraday measurements. cdc.gov The same study calculated accuracy as the percent error between the measured and nominal values, which ranged from 94% to 108%. cdc.gov Another study reported an interday imprecision of 2–8%. cdc.gov These results indicate that the methods are both reproducible and accurate for the determination of BDCPP concentrations in complex matrices. cdc.gov
Table 3: Precision and Accuracy Data for this compound Analysis
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Precision (CV) | 2.7 - 7.5% | Urine | cdc.gov |
| Interday Imprecision | 2 - 8% | Urine | cdc.gov |
Environmental Emission Sources and Pathways
Release from Flame Retardant-Treated Materials (e.g., polyurethane foams, textiles)
The primary source of TDCIPP, and subsequently BDCIPP, in the environment is its release from consumer and commercial products. TDCIPP has been extensively used as a flame retardant in a variety of materials, most notably flexible polyurethane foam (PUF). ca.govescholarship.org This foam is a major component in upholstered furniture, mattresses, baby products, and vehicle seats. nih.govnih.gov As an additive flame retardant, TDCIPP can leach, volatilize, or abrade from these products over time. nih.govescholarship.org
The aging and degradation of products containing polyurethane foam can lead to the release of TDCIPP into the indoor environment. escholarship.org It then accumulates in indoor air and dust. ca.govescholarship.org Studies have frequently detected TDCIPP in dust from homes, offices, and vehicles. nih.gov For instance, one study found TDCIPP in 99% of dust samples collected from various microenvironments, with geometric mean concentrations of 6.06 µg/g in offices and 12.5 µg/g in vehicles. nih.gov Another study of dust from 50 homes found a geometric mean of 1.89 µg/g. ca.gov This widespread presence in dust leads to human exposure through ingestion and inhalation, after which it is metabolized to BDCIPP and excreted in urine. nih.govnih.gov
Besides polyurethane foams, TDCIPP is also used in resins, plastics, and textile coatings, further contributing to its environmental dissemination. ca.gov The constant release from this vast reservoir of treated materials represents a major diffuse source of the parent compound into the environment, where it can be transformed into BDCIPP.
| Microenvironment | Geometric Mean Concentration (µg/g) | Maximum Concentration (µg/g) | Source |
|---|---|---|---|
| Offices | 6.06 | Not Reported | nih.gov |
| Vehicles | 12.5 | Not Reported | nih.gov |
| Home - Main Living Area | 4.21 | Not Reported | nih.gov |
| Home - Bedroom | 1.40 | Not Reported | nih.gov |
| Homes (Boston Area) | 1.89 | 56.08 | ca.gov |
Industrial Production and Usage Contributions to Environmental Load
TDCIPP is classified as a high production volume (HPV) chemical, indicating its extensive manufacture and use. ca.gov An extensive survey of organophosphate flame retardant production identified that TDCIPP had an annual production volume of 11,506 metric tons. researchgate.net The industrial processes involved in the manufacturing of TDCIPP and its incorporation into products are significant potential sources of its release into the environment.
Emissions can occur at various stages of the product lifecycle, including:
Manufacturing: Direct release from chemical plants producing TDCIPP.
Processing: Losses during the mixing of TDCIPP into polyurethane foam and other polymers.
Transportation and Storage: Spills and fugitive emissions during handling and transport.
Role of Wastewater Treatment Plants as Point Sources
Wastewater treatment plants (WWTPs) are significant point sources for the entry of BDCIPP and its parent compound TDCIPP into the aquatic environment. researchgate.net These chemicals enter the wastewater stream through various pathways, including the laundering of textiles treated with flame retardants and the disposal of industrial and domestic wastewater containing leachates from consumer products. ca.gov
Studies have consistently detected both TDCIPP and BDCIPP in the influent, effluent, and sludge of WWTPs. ca.govresearchgate.net One investigation at a WWTP in New York State found BDCIPP in influent wastewater at a maximum concentration of 4550 ng/L. researchgate.net The same study noted that the removal efficiency for BDCIPP was low, suggesting that WWTPs are not effective at completely eliminating this compound from wastewater. researchgate.net
The presence of these compounds in final effluents leads to their direct discharge into surface waters, such as rivers and streams. ca.gov Furthermore, a significant portion of these chemicals can adsorb onto sewage sludge during the treatment process. researchgate.net This contaminated sludge is often disposed of through land application as fertilizer, incineration, or landfilling. When applied to land, it represents a non-point source for the contamination of soil and potentially groundwater. Analysis of Swedish sewage treatment facilities found detectable concentrations of TDCIPP in influents, effluents, and sludge from all plants studied. ca.gov
| Compound | Sample Type | Maximum Concentration | Average Concentration in Final Effluent | Source |
|---|---|---|---|---|
| BDCIPP | Influent | 4550 ng/L | Not Reported | researchgate.net |
| TDCIPP | Influent | 3150 ng/L | Not Reported | researchgate.net |
| TDCIPP | Sludge | Not Reported | Not Reported | researchgate.net |
| TDCIPP | Final Effluent | Not Reported | Concentrations were such that removal efficiency was low | researchgate.net |
Environmental Modeling and Ecological Risk Assessment Approaches
Predictive Modeling of Environmental Transport and Fate
Predictive models are essential tools for estimating the environmental distribution and persistence of chemical substances like BDCIPP and its parent compound, TDCIPP. Multimedia environmental models, such as the poly-parameter linear free energy relationship-modified Multimedia Urban Model (ppLFER-MUM) and the Canadian Model for Environmental Transport of Organochlorine Pesticides (CanMETOP), are used to simulate the transport and fate of organophosphate esters (OPEs). acs.orgacs.org These models account for the chemical's physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients (Kow, Koa), to predict its movement and accumulation in various environmental compartments, including air, water, soil, and sediment. canada.camdpi.com
For chlorinated OPEs like TDCIPP, models suggest that while they are not rapidly biodegradable and can be stable in water, sediment, and soil, they are primarily released into water through wastewater treatment systems. canada.cacanada.ca Due to their persistence and high solubility, these compounds can be efficiently transported via surface water. acs.org Models like CanMETOP simulate atmospheric transport, deposition, and degradation, helping to create global emission inventories and predict concentrations in different environmental matrices. acs.org Although BDCIPP is a metabolite, its transport and fate are intrinsically linked to the environmental behavior of its parent compound, TDCIPP. sci-hub.sewho.int The modeling of TDCIPP provides critical insights into the potential distribution of BDCIPP, as it forms rapidly from its parent compound in the environment and in organisms. sci-hub.se
Table 1: Key Parameters in Environmental Fate Modeling for Related Organophosphate Esters
| Parameter | Description | Relevance to BDCIPP/TDCIPP |
|---|---|---|
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | TDCIPP has moderate water solubility, influencing its partitioning into aquatic environments. canada.cacanada.ca |
| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. | The moderate Kow of TDCIPP suggests a potential for bioaccumulation, although rapid metabolism to BDCIPP can limit this. canada.cacanada.ca |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | A low vapor pressure indicates that TDCIPP is not highly volatile and will not readily partition to the gas phase of the air. canada.cacanada.ca |
| Henry's Law Constant | An indicator of a chemical's tendency to partition between air and water. | A low constant for related compounds suggests slow volatilization from surface waters. who.int |
| Degradation Rates | The speed at which a chemical breaks down in different environmental media (e.g., water, soil). | TDCIPP is not rapidly biodegradable and is considered stable in water, soil, and sediment. canada.cacanada.ca |
Ecological Risk Assessment Frameworks for Aquatic and Terrestrial Ecosystems
Ecological Risk Assessment (ERA) provides a structured approach to evaluate the potential adverse effects of chemical stressors on ecosystems. pttep.comepa.govresearchgate.net For BDCIPP and its parent compound, the ERA framework involves characterizing exposure and ecological effects to determine the likelihood of harm to aquatic and terrestrial organisms. sci-hub.senih.gov The process typically compares predicted environmental concentrations (PECs), derived from monitoring data or predictive models, with concentrations not expected to cause harm, known as Predicted No-Effect Concentrations (PNECs). canada.ca
The Predicted No-Effect Concentration (PNEC) is a critical value in risk assessment, representing the concentration of a substance below which adverse effects in an ecosystem are not expected to occur. PNECs are derived from ecotoxicological data, such as the lowest-observed-effect concentration (LOEC), no-observed-effect concentration (NOEC), or median lethal/effect concentrations (LC50/EC50) from laboratory studies on representative organisms (e.g., algae, invertebrates like Daphnia magna, and fish). nih.govdfo.no
An assessment factor (AF), or uncertainty factor, is applied to these toxicity values to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems and variations in sensitivity between species. canada.canih.gov For instance, a PNEC for soil might be derived from the lowest effect concentration in terrestrial biota, or an equilibrium partitioning model may be used. nih.govnih.gov For aquatic ecosystems, the PNEC is often derived from the most sensitive species tested. nih.gov While specific PNEC values for BDCIPP are not always available, data for the parent compound TDCIPP are often used as a surrogate in initial risk assessments. nih.govnih.gov
Table 2: Example of PNEC Derivation for a Related Organophosphate Ester (TDCIPP)
| Toxicity Endpoint | Organism | Value | Assessment Factor (AF) | Derived PNEC | Compartment |
|---|---|---|---|---|---|
| Chronic NOEC | Pimephales promelas (Fathead minnow) | 0.1 mg/L | 10 | 0.01 mg/L | Aquatic |
| Chronic EC10 | Daphnia magna | 0.036 mg/L | 50 | 0.00072 mg/L | Aquatic |
| Chronic EC50 | Eisenia foetida (Earthworm) | 18 mg/kg | 1000 | 0.018 mg/kg dw | Soil |
Note: This table is illustrative, based on data for the parent compound TDCIPP from various risk assessment reports. Actual values may vary depending on the specific study and regulatory framework.
The Risk Quotient (RQ) is a straightforward and widely used metric to quantify ecological risk. It is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). canada.canih.gov
RQ = PEC / PNEC
An RQ value greater than 1 indicates that the environmental concentration of the substance exceeds the level deemed safe for the ecosystem, suggesting a potential for adverse effects and the need for further investigation or risk management measures. nih.govnih.gov Conversely, an RQ less than 1 suggests a low risk. nih.gov Risk quotients can be calculated for different environmental compartments (water, sediment, soil) and for various exposure scenarios to identify which ecosystems and organisms are most at risk. canada.cacanada.ca For OPEs, risk quotients have been used to assess the potential for harm in aquatic and terrestrial environments, with some studies indicating medium to high ecological risks for certain compounds in specific regions. nih.govnih.gov
Integration of Ecotoxicological Data in Risk Assessments
A robust ecological risk assessment relies on the comprehensive integration of all available ecotoxicological data. sci-hub.secanada.ca For BDCIPP and TDCIPP, this includes a wide range of studies investigating effects on survival, growth, reproduction, and development in various species. sci-hub.seacs.org Research has shown that TDCIPP can cause reproductive, developmental, and neurological toxicity in organisms like zebrafish and Daphnia magna at environmentally relevant concentrations. sci-hub.seresearchgate.net
Notably, some studies have indicated that the metabolite BDCIPP may be a more potent teratogen than its parent compound, causing impaired development in zebrafish embryos at lower concentrations. sci-hub.senih.gov Such findings are critical for risk assessments, as they highlight that focusing solely on the parent compound may underestimate the total risk. researchgate.net Data from in vitro and in vivo studies, which demonstrate the rapid biotransformation of TDCIPP to BDCIPP, are also crucial. sci-hub.semdpi.com Integrating these diverse data points—from molecular-level changes to population-level effects—allows for a more accurate characterization of the hazard posed by BDCIPP and supports the development of more protective environmental quality standards. sci-hub.senih.gov
Contemporary Research Challenges and Future Scientific Directions
Elucidating Comprehensive Transformation Pathways and Products
A primary challenge in understanding the environmental fate and impact of BDCIPP lies in the incomplete knowledge of its transformation pathways. BDCIPP is a primary metabolite of the widely used flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP). nih.gov Studies have shown that TDCPP metabolizes to BDCIPP in rats and rat liver microsomes. nih.gov However, the complete picture of BDCIPP's own degradation and the formation of subsequent transformation products in various environmental compartments is not fully understood.
The transformation of BDCIPP can occur through both biotic and abiotic processes. nih.govmdpi.com Biotic transformation involves degradation by microorganisms, while abiotic processes include hydrolysis and photolysis. nih.govmdpi.comresearchgate.net Research has identified several metabolites of the parent compound TDCPP, suggesting complex metabolic pathways that likely influence the persistence and potential toxicity of BDCIPP. researchgate.net Identifying these transformation products is crucial, as they may have different toxicological profiles than the parent compound. For instance, the degradation of TDCPP can lead to the formation of 1,3-dichloro-2-propanol (1,3-DCP), a toxic metabolite. nih.gov
Future research should focus on:
Identifying and quantifying the full range of BDCIPP transformation products in different environmental media, such as water, soil, and sediment.
Investigating the specific microorganisms and enzymatic pathways involved in the biotic degradation of BDCIPP.
Determining the kinetics and mechanisms of abiotic degradation processes under various environmental conditions.
Application of Omics Technologies in Ecotoxicological Research (e.g., Transcriptomics, Metabolomics)
Understanding the ecotoxicological effects of BDCIPP at a molecular level is essential for accurate risk assessment. "Omics" technologies, such as transcriptomics and metabolomics, offer powerful tools to investigate the widespread effects of chemical exposure on biological systems. These approaches can provide a comprehensive view of changes in gene expression (transcriptomics) and metabolite profiles (metabolomics) in organisms exposed to BDCIPP.
While some studies have investigated the toxicological effects of the parent compound TDCPP, there is a need for more focused research on BDCIPP using these advanced techniques. nih.gov For example, metabolomic studies can help identify biomarkers of exposure to BDCIPP and elucidate the metabolic pathways disrupted by this compound. iarc.fr Transcriptomic analyses can reveal changes in gene expression that may indicate potential adverse effects on development, reproduction, and other critical biological processes.
Future research directions in this area include:
Utilizing transcriptomics to identify gene expression changes in various organisms (e.g., fish, invertebrates) exposed to environmentally relevant concentrations of BDCIPP.
Employing metabolomics to discover novel biomarkers of BDCIPP exposure and to understand its impact on metabolic pathways.
Integrating data from different omics platforms to build a more holistic understanding of the toxicological mechanisms of BDCIPP.
Development of Novel Analytical Techniques for Trace Level Detection
The accurate detection and quantification of BDCIPP at trace levels in complex environmental and biological matrices is a significant analytical challenge. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the analysis of BDCIPP in urine and other samples. nih.govresearchgate.net However, the low concentrations at which BDCIPP can be present, coupled with potential matrix interferences, necessitate the development of more sensitive and robust analytical techniques.
Challenges in the analysis of BDCIPP include its elution near the injection front and co-eluting matrix interferences when using traditional C18 columns. nih.gov The use of alternative chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), has shown promise in improving the elution profile. nih.gov
Future research in analytical chemistry should focus on:
Developing and validating new analytical methods with lower detection limits for BDCIPP in various matrices, including water, dust, and biological tissues.
Exploring novel sample preparation and extraction techniques to minimize matrix effects and improve analyte recovery.
Investigating advanced mass spectrometry techniques for more definitive identification and quantification of BDCIPP and its transformation products.
Addressing Data Gaps in Long-Term Ecological Effects and Recovery
While some studies have investigated the acute toxicity of the parent compound TDCPP, there is a significant lack of data on the long-term ecological effects of BDCIPP exposure. nih.gov Understanding the chronic impacts on organismal health, population dynamics, and ecosystem function is critical for a comprehensive environmental risk assessment. Furthermore, information on the potential for ecological recovery following the reduction or elimination of BDCIPP from the environment is scarce.
Long-term studies are needed to assess the sublethal effects of BDCIPP on sensitive life stages and endpoints, such as growth, reproduction, and development. For instance, exposure to TDCPP has been shown to inhibit the growth of female zebrafish and decrease their fecundity at environmentally relevant concentrations. usask.ca Similar long-term studies focusing specifically on BDCIPP are warranted.
Key areas for future research include:
Conducting long-term exposure studies with various aquatic and terrestrial organisms to evaluate the chronic toxicity of BDCIPP.
Investigating the potential for BDCIPP to bioaccumulate and biomagnify in food webs.
Monitoring ecological recovery in contaminated sites to understand the resilience of ecosystems to BDCIPP pollution.
Future Research in Environmental Policy and Management of Organophosphate Flame Retardants
The widespread detection of BDCIPP in the environment and in human samples highlights the need for effective environmental policies and management strategies for OPFRs. nih.govnih.gov Future research in this area should aim to provide the scientific basis for informed decision-making to mitigate the risks associated with these compounds.
This research should bridge the gap between scientific understanding and policy implementation. For example, studies on the sources, transport, and fate of BDCIPP in the environment can help identify key exposure pathways and inform the development of targeted pollution control measures. Furthermore, research on the effectiveness of different wastewater treatment technologies in removing BDCIPP and its precursors is crucial for reducing their release into aquatic environments. researchgate.net
Future research priorities to support environmental policy and management include:
Conducting comprehensive exposure assessments to identify the primary sources and pathways of human and environmental exposure to BDCIPP.
Evaluating the efficacy of current environmental regulations and proposing evidence-based recommendations for their improvement.
Q & A
Q. What analytical methods are recommended for quantifying BDCIPP in human urine samples?
BDCIPP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Sample preparation involves enzymatic hydrolysis of glucuronidated metabolites, solid-phase extraction (SPE) using cartridges like Oasis Wax, and cleanup steps to minimize matrix interference. Method validation includes assessing recovery rates (e.g., 85–110%) and limits of detection (LODs) as low as 0.01 ng/mL . Cooper et al. (2011) established a robust protocol for simultaneous analysis of BDCIPP and diphenyl phosphate (DPHP), emphasizing the importance of internal standards like deuterated analogs to correct for matrix effects .
Q. How does BDCIPP enter biological systems, and what are its primary sources?
BDCIPP is a metabolite of tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), an organophosphate flame retardant (OPFR) used in furniture, electronics, and textiles. Human exposure occurs via inhalation of dust, dermal contact, or ingestion of contaminated food/water. Biotransformation of TDCIPP to BDCIPP is mediated by cytochrome P450 enzymes (e.g., CYP3A4) through O-dealkylation, as demonstrated in human liver microsomes . Urinary BDCIPP is a validated biomarker for assessing TDCIPP exposure .
Advanced Research Questions
Q. What experimental designs are optimal for studying BDCIPP’s neurodevelopmental effects in prenatal cohorts?
Longitudinal cohort studies (e.g., the EARTH study) measure maternal urinary BDCIPP during pregnancy and correlate it with child behavioral outcomes using tools like the Behavior Assessment System for Children (BASC-2). Adjustments for covariates (e.g., maternal BMI, gestational age) and creatinine normalization are critical. Conflicting results, such as associations with hyperactivity but not cognitive deficits, highlight the need for multi-timepoint sampling and mechanistic studies (e.g., zebrafish models linking TDCIPP/BDCIPP to BMP signaling disruption) .
Q. How can researchers resolve contradictions in epidemiological data linking BDCIPP to metabolic disorders?
While BDCIPP is positively associated with hyperlipidemia (HPL) and reduced HDL-C in Chinese adults, no significant links were found for urinary incontinence in U.S. populations. These discrepancies may arise from differences in exposure levels, population genetics, or confounders like diet. Stratified analyses by age, sex, and BMI, combined with in vitro assays (e.g., lipid metabolism disruption in hepatocytes), are recommended to clarify causality .
Q. What methodologies are used to investigate BDCIPP’s role in endocrine disruption?
In vitro thyroid receptor antagonism assays and in vivo zebrafish models are employed to study BDCIPP’s endocrine effects. For example, firefighters with elevated BDCIPP levels showed dose-dependent decreases in thyroxine (T4), suggesting thyroid-axis interference. Transcriptomic profiling in zebrafish embryos exposed to TDCIPP reveals dysregulation of genes involved in hormone synthesis (e.g., tg, tshβ) .
Q. How can biotransformation pathways of TDCIPP to BDCIPP be modeled computationally and experimentally?
A three-step synergy strategy integrates:
Computational screening : Quantum mechanical calculations (e.g., DFT) to predict H-abstraction sites on TDCIPP.
In vitro validation : Human liver microsomes and recombinant CYP450 isoforms (e.g., CYP3A4) to quantify metabolite yields.
Mechanistic confirmation : Trapping assays to detect intermediates like aldehydeβ-dehalogen, coupled with high-accuracy computations to validate barriers for O-dealkylation vs. dehalogenation .
Q. What are the challenges in quantifying BDCIPP in environmental matrices?
Co-elution with structurally similar metabolites (e.g., BCIPHIPP) complicates LC-MS/MS analysis. Acid digestion followed by SPE clean-up improves extraction efficiency from hair or dust. For water samples, solid-phase extraction with polymeric sorbents (e.g., Strata-X) and ion-pairing agents (e.g., ammonium acetate) enhances recovery. Reporting composite measures (e.g., DBUP/DIBP) may be necessary when isomers co-elute .
Methodological Considerations
Q. How to design a robust case-control study for BDCIPP’s association with reproductive toxicity?
- Cohort selection : Prioritize populations with high OPFR exposure (e.g., firefighters, electronics workers).
- Exposure assessment : Collect serial urine samples to account for BDCIPP’s short half-life (~6.8 hours).
- Endpoint measurement : Use semen quality parameters (e.g., sperm count, DNA fragmentation) or clinical fertility outcomes (e.g., IVF success rates).
- Confounder control : Adjust for urinary creatinine, smoking, and co-exposure to other flame retardants (e.g., PBDEs) .
Q. What in vivo models are suitable for studying BDCIPP’s ecological impacts?
- Daphnia magna : Chronic exposure to environmentally relevant concentrations (65–6500 ng/L) reduces fecundity and alters transcription of genes related to protein synthesis and endocytosis.
- Zebrafish : Embryonic exposure to TDCIPP (0.2 µM) disrupts gastrulation and germ-layer formation, mimicking BMP antagonist effects. Morphological scoring and RNA-seq are used to quantify developmental defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
